1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Catalog No.
S1531559
CAS No.
63644-68-8
M.F
C19H20O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

CAS Number

63644-68-8

Product Name

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

IUPAC Name

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+

InChI Key

NUITXMZDWYBZLK-YDFGWWAZSA-N

SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O

Natural Product and Isolation:

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, also known as curcumin, is a naturally occurring polyphenol found in the rhizome (underground stem) of the Curcuma longa plant, commonly known as turmeric. Curcumin is the main active component of turmeric and is responsible for its vibrant yellow color [].

Anti-inflammatory and Antioxidant Properties:

Curcumin has been extensively studied for its potential anti-inflammatory and antioxidant properties. These properties are believed to be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress []. Studies have shown that curcumin can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators []. Additionally, curcumin has been shown to scavenge free radicals and reactive oxygen species (ROS), which are harmful molecules that can damage cells and contribute to various diseases [].

Potential Applications in Various Diseases:

Due to its anti-inflammatory and antioxidant properties, curcumin is being investigated for its potential therapeutic applications in various diseases, including:

  • Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease [].
  • Cardiovascular diseases: Atherosclerosis, coronary artery disease [].
  • Cancer: Curcumin has been shown to exhibit anti-cancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and promoting angiogenesis (formation of new blood vessels) [].

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a chemical compound characterized by its unique structure featuring two hydroxy-phenyl groups attached to a penta-1,4-diene backbone. Its molecular formula is C19H20O4C_{19}H_{20}O_{4} and it is classified as a hydroxycinnamic acid derivative. This compound has garnered attention due to its presence in various plant species, particularly in the roots of certain herbs and spices, including turmeric (Curcuma longa) .

Typical of phenolic compounds and conjugated dienes. Key reactions include:

  • Esterification: Reaction with acids to form esters.
  • Oxidation: Conversion to quinones under oxidative conditions.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitutions, leading to various derivatives.

These reactions are significant for modifying the compound's properties for various applications.

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thus providing protective effects against oxidative stress .
  • Anti-inflammatory Activity: The compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties against various pathogens .

The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene can be achieved through several methods:

  • Condensation Reactions: Utilizing aldehydes and ketones with appropriate phenolic compounds under acidic or basic conditions.
  • Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to link the phenolic moieties with the diene backbone.
  • Natural Extraction: Isolating from plant sources where it naturally occurs, such as turmeric.

Each method presents different advantages in terms of yield and purity .

The applications of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene span various fields:

  • Pharmaceuticals: Potential use in developing anti-inflammatory and antioxidant drugs.
  • Cosmetics: Incorporation into skincare products for its antioxidant properties.
  • Food Industry: As a natural preservative due to its antimicrobial activity.

These applications highlight its versatility as a bioactive compound .

Studies have indicated that 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene interacts with several biological targets:

  • Enzymatic Inhibition: It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding: Potential interactions with receptors related to pain and inflammation have been suggested, warranting further investigation .

Such interactions are crucial for understanding its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxycinnamic AcidHydroxy group on a cinnamic acid structureWidely studied for its antioxidant properties
CurcuminDiarylheptanoid with similar phenolic structuresKnown for extensive anti-inflammatory effects
ResveratrolStilbene derivative with two phenolic ringsNotable for its cardiovascular benefits

Uniqueness

What sets 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene apart is its specific arrangement of hydroxy groups and the penta-diene configuration, which may confer distinct biological activities compared to similar compounds .

This compound's structural uniqueness and diverse biological activities make it a subject of interest in both academic research and practical applications across various industries.

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Dates

Last modified: 08-15-2023

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